Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

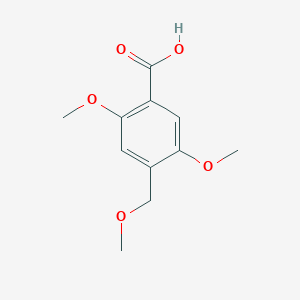

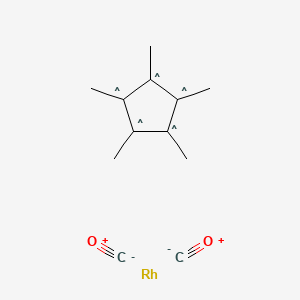

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh) is a rhodium catalyst . It has an empirical formula of C12H15O2Rh and a molecular weight of 294.15 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh) is represented by the SMILES string [Rh]. [C-]# [O+]. [C-]# [O+].C [C]1 [C] © [C] © [C] © [C]1C .Chemical Reactions Analysis

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh) is used as a catalyst for dehydrogenative germylation of olefins and cyclotrimerization of acetylenes .Physical and Chemical Properties Analysis

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh) is a solid substance with a melting point of 85-87 °C . It should be stored at a temperature of -20°C .Scientific Research Applications

Catalysis

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) and related rhodium complexes have been extensively studied for their catalytic properties. These complexes are involved in a wide range of catalytic reactions, including the synthesis of new compounds, hydroformylation of olefins, and activation of CH bonds. Notably, these rhodium complexes have been demonstrated to facilitate efficient and selective catalytic processes, contributing to the advancement of sustainable chemistry practices. For instance, recent studies have focused on the development of new strategies for CC and Cheteroatom bond formation, characterized by novel reactivity patterns in RhCp*-catalyzed CH transformations. These advancements highlight the complex's role in enabling precise chemical transformations, essential for developing new materials and pharmaceuticals (Medici et al., 2021; Govender et al., 2017; Kuhl et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) interacts with its targets by lowering the activation energy of the reaction, thereby accelerating the rate of the reaction . It does this without being consumed in the reaction, meaning it can be used repeatedly in a catalytic cycle.

Biochemical Pathways

The specific biochemical pathways affected by Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) depend on the reaction it is catalyzing. For example, it has been used in the dehydrogenative germylation of olefins and the cyclotrimerization of acetylenes . In these reactions, it facilitates the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.

Pharmacokinetics

Its physical properties, such as its solid form and storage temperature of -20°c , can impact its stability and reactivity.

Result of Action

The result of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)'s action is the facilitation of chemical reactions, leading to the efficient production of desired products. As a catalyst, it can significantly increase the rate of these reactions, making it a valuable tool in synthetic chemistry .

Properties

InChI |

InChI=1S/C10H15.2CO.Rh/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEZSLNXJZXKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[Rh] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15O2Rh |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester](/img/structure/B6315833.png)

![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)